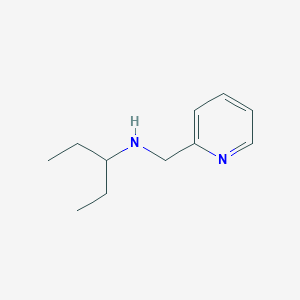

(Pentan-3-yl)(pyridin-2-ylmethyl)amine

Description

Significance of Pyridine-Derived Amine Scaffolds in Organic Synthesis and Coordination Chemistry

Pyridine-derived amine scaffolds are of paramount importance in both organic synthesis and coordination chemistry due to their dual functionality. In organic synthesis, the secondary amine group is a key functional handle for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and other functional organic molecules. enamine.netdesigner-drug.com The pyridine (B92270) ring, being an electron-deficient aromatic system, can influence the reactivity of the amine and can itself be subject to various chemical transformations.

In the realm of coordination chemistry, the nitrogen atom of the pyridine ring and the nitrogen of the amine group can act as Lewis bases, allowing these molecules to function as bidentate ligands. unipd.it This chelation effect often leads to the formation of stable metal complexes. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on either the pyridine ring or the amine, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. nih.gov For instance, the steric hindrance around the metal center can dictate the coordination mode and subsequent catalytic activity of the complex. nih.gov The rich coordination chemistry of pyridine-type ligands has been instrumental in the development of functional materials and molecular assemblies. nih.gov

The utility of these scaffolds is evident in their application in catalysis, where they have been employed in a variety of transition-metal-catalyzed reactions. Ruthenium and iridium complexes derived from pyridyl-amine ligands, for example, have been investigated for their catalytic and biological activities, including their potential as anticancer agents. nih.gov Furthermore, the development of novel synthetic methods, such as the ruthenium-catalyzed amination of aminopyridines, continues to expand the toolkit for creating diverse pyridyl amine structures. organic-chemistry.org

Overview of (Pentan-3-yl)(pyridin-2-ylmethyl)amine within the Landscape of Secondary Amine Ligands

This compound is a secondary amine that features a pyridin-2-ylmethyl group and a pentan-3-yl group attached to the nitrogen atom. This specific combination of substituents places it within the broad class of unsymmetrical secondary amines, which are valuable intermediates in organic synthesis. researchgate.netnih.gov The pyridin-2-ylmethyl moiety provides a coordination site through the pyridine nitrogen, making the entire molecule a potential bidentate ligand for various metal ions.

The pentan-3-yl group is a moderately bulky alkyl substituent. Its presence introduces a degree of steric hindrance around the secondary amine nitrogen. In the context of coordination chemistry, this steric bulk can influence the coordination geometry and the stability of the metal complexes it forms. Compared to less hindered analogues, complexes of this compound might exhibit different catalytic activities or selectivities. Studies have shown that bulky substituents on pyridyl-amine ligands can suppress oxidation and lead to the formation of stable complexes. nih.gov

As a secondary amine, this compound is expected to participate in typical reactions of this functional group, such as N-alkylation, N-arylation, and acylation, to form more complex molecules. The design of ligands containing secondary amines is a subject of ongoing research, as they have been shown to be crucial in promoting favorable properties in catalysts. nih.gov

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.27 g/mol |

| Class | Secondary Amine, Pyridyl-functionalized Amine |

| Key Functional Groups | Pyridine, Secondary Amine |

| Potential Application | Ligand in Coordination Chemistry, Intermediate in Organic Synthesis |

Scope and Research Aims for Fundamental Investigations of this compound

Given the limited specific literature on this compound, fundamental investigations would be essential to characterize its properties and explore its potential applications. The primary research aims would encompass its synthesis and purification, detailed structural and spectroscopic characterization, and an exploration of its coordination behavior with various transition metals.

A key area of investigation would be its performance as a ligand in catalysis. Research could focus on synthesizing and characterizing its complexes with metals such as palladium, ruthenium, iridium, and copper, and then evaluating the catalytic activity of these complexes in important organic transformations like cross-coupling reactions, hydrogenations, or transfer hydrogenations. The impact of the pentan-3-yl group's steric bulk on catalytic efficiency and selectivity would be of particular interest.

Another research avenue would be to investigate the biological activity of its metal complexes. Inspired by findings that iridium(III) and ruthenium(II) complexes of pyridyl-amine ligands can exhibit anticancer properties, similar studies could be conducted with complexes of this compound. nih.gov

The following table outlines potential research directions for this compound:

| Research Area | Specific Aims |

| Synthesis and Characterization | - Develop an efficient and scalable synthetic route. - Full spectroscopic characterization (NMR, IR, Mass Spectrometry). - Single-crystal X-ray diffraction studies to determine its solid-state structure. |

| Coordination Chemistry | - Investigate its coordination behavior with a range of transition metal precursors. - Isolate and characterize the resulting metal complexes. - Study the stability and solution behavior of these complexes. |

| Catalysis | - Evaluate the catalytic performance of its metal complexes in various organic reactions. - Investigate the effect of reaction parameters (solvent, temperature, catalyst loading) on catalytic activity. - Compare its performance to ligands with different steric and electronic properties. |

| Bioinorganic Chemistry | - Synthesize and characterize its complexes with biologically relevant metals. - Screen these complexes for potential anticancer or antimicrobial activity. |

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)pentan-3-amine |

InChI |

InChI=1S/C11H18N2/c1-3-10(4-2)13-9-11-7-5-6-8-12-11/h5-8,10,13H,3-4,9H2,1-2H3 |

InChI Key |

NUZORYWQQIVXOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NCC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Pentan 3 Yl Pyridin 2 Ylmethyl Amine

Precursor Synthesis and Intermediate Isolation for (Pentan-3-yl)(pyridin-2-ylmethyl)amine Formation

Pentan-3-amine Synthesis: Pentan-3-amine can be readily synthesized from pentan-3-one via reductive amination. This process involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine.

Pyridin-2-ylmethyl Synthons: The pyridin-2-ylmethyl component can be sourced from several starting materials.

Pyridine-2-carbaldehyde: This aldehyde is a direct precursor for reductive amination with pentan-3-amine.

2-(Halomethyl)pyridine: Compounds like 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) are excellent electrophiles for direct alkylation of pentan-3-amine. The synthesis of 2-(bromomethyl)pyridine can be achieved by reacting 2-methylpyridine (B31789) with N-bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride (CCl₄). asianpubs.org

Pyridin-2-ylmethanamine: This primary amine can be reacted with pentan-3-one in a reductive amination pathway.

Intermediate isolation is a standard practice to ensure the purity of the final product. After the synthesis of each precursor, purification techniques such as distillation or chromatography are employed to remove unreacted starting materials and byproducts. Spectroscopic characterization (e.g., NMR, IR) confirms the identity and purity of the isolated intermediates before proceeding to the final C-N bond formation step.

Reductive Amination Approaches for C-N Bond Formation in this compound Synthesis

Reductive amination is a highly versatile and widely used method for synthesizing amines. wikipedia.org This reaction can be performed in two primary ways to form the target compound.

Route A: Pentan-3-one and Pyridin-2-ylmethanamine In this approach, pentan-3-one is reacted with pyridin-2-ylmethanamine. The initial step is the formation of an imine intermediate through the nucleophilic attack of the amine on the ketone, followed by dehydration. This imine is then reduced in situ to the desired secondary amine.

Route B: Pyridine-2-carbaldehyde and Pentan-3-amine Alternatively, pyridine-2-carbaldehyde can be condensed with pentan-3-amine to form the corresponding imine, which is subsequently reduced.

A variety of reducing agents can be employed for this transformation. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comgoogle.com This allows for a convenient one-pot reaction where the carbonyl compound, amine, and reducing agent are mixed together. wikipedia.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) under neutral or slightly acidic conditions to facilitate imine formation. wikipedia.org

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Cost-effective, but can also reduce aldehydes/ketones. |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines over carbonyls; effective under acidic to neutral pH. google.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, often used for sensitive substrates. |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | "Green" option, but may require higher pressure/temperature. wikipedia.org |

Direct Amination Methodologies Utilizing Halogenated Pyridine (B92270) Derivatives or Pentan-3-one

Direct amination, or N-alkylation, provides an alternative route involving the formation of a C-N bond through a nucleophilic substitution reaction. This method would involve reacting pentan-3-amine with an electrophilic 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine hydrochloride.

The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom of pentan-3-amine acts as a nucleophile, attacking the methylene (B1212753) carbon of the 2-(chloromethyl)pyridine and displacing the chloride ion. A base, such as triethylamine (B128534) or potassium carbonate, is typically added to neutralize the HCl formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. The choice of solvent can range from polar aprotic solvents like DMF or acetonitrile (B52724) to alcohols. While straightforward, this method can sometimes lead to over-alkylation, forming a tertiary amine, which necessitates careful control of reaction conditions and stoichiometry.

Recent advancements have shown that direct amination of 2-chloropyridines can be achieved efficiently using continuous-flow reactors at high temperatures, which can overcome activation barriers and minimize side products. researchgate.net

Palladium-Catalyzed Coupling Reactions in the Synthesis of Related Pyridyl-Amine Architectures

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl and heteroaryl amines. acs.org While typically used to form a bond between a nitrogen atom and an aromatic ring carbon, this methodology is highly relevant for synthesizing related pyridyl-amine structures and demonstrates advanced C-N bond-forming strategies.

For a compound like this compound, a direct Buchwald-Hartwig approach is less common as the target bond is to a methylene group. However, the principles are applicable to synthesizing analogues where the amine is attached directly to the pyridine ring (e.g., 2-(pentan-3-ylamino)pyridine). Such a reaction would involve coupling 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with pentan-3-amine.

The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst adds to the halo-pyridine.

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation.

Reductive Elimination: The desired C-N bond is formed, and the Pd(0) catalyst is regenerated.

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands (e.g., XantPhos, BINAP) being commonly employed to facilitate the catalytic cycle. dntb.gov.uaresearchgate.net

| Component | Example | Function |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. rsc.org |

| Ligand | XantPhos, BINAP | Stabilizes the catalyst and facilitates key reaction steps. rsc.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine for reaction with the catalyst complex. rsc.org |

| Solvent | Toluene, Dioxane | Inert solvent to facilitate the reaction at elevated temperatures. |

Green Chemistry Principles and Sustainable Routes for this compound Production

Applying green chemistry principles to amine synthesis aims to reduce waste, minimize energy consumption, and use less hazardous materials. gctlc.org Several strategies can be applied to the synthesis of this compound to enhance its sustainability.

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a heterogeneous catalyst (e.g., Pd/C, Raney Ni) for the reductive amination step is highly atom-economical, producing only water as a byproduct. researchgate.net This avoids the use of stoichiometric hydride reagents, which generate significant inorganic waste.

Borrowing Hydrogen/Hydrogen Autotransfer: This elegant strategy involves the reaction of an alcohol with an amine. rsc.org For example, pyridin-2-ylmethanol could react with pentan-3-amine. A metal catalyst first dehydrogenates the alcohol to an aldehyde in situ. This aldehyde then forms an imine with the amine, which is subsequently reduced by the hydrogen that was "borrowed" in the first step. This process is highly efficient and atom-economical, with water as the sole byproduct. rsc.org

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or even solvent-free conditions can significantly reduce the environmental impact of the synthesis. researchgate.net

Biocatalysis: The use of enzymes, such as imine reductases or transaminases, can offer high selectivity under mild reaction conditions (neutral pH, room temperature), often in aqueous media. gctlc.org This approach is particularly valuable for stereoselective synthesis and aligns well with green chemistry goals.

Recent research has highlighted titanium-catalyzed hydroaminoalkylation as an atom-economical method for synthesizing secondary amines, demonstrating a move towards using earth-abundant metals. rsc.org Such innovative catalytic systems represent the future of sustainable amine production.

Coordination Chemistry of Pentan 3 Yl Pyridin 2 Ylmethyl Amine As a Chelating Ligand

Ligand Design Principles and Denticity Considerations for (Pentan-3-yl)(pyridin-2-ylmethyl)amine3.2. Synthesis and Characterization of Transition Metal Complexes Incorporating (Pentan-3-yl)(pyridin-2-ylmethyl)amine3.2.1. Mononuclear Complexes of (Pentan-3-yl)(pyridin-2-ylmethyl)amine3.2.2. Dinuclear and Polynuclear Architectures with (Pentan-3-yl)(pyridin-2-ylmethyl)amine Ligands3.3. Electronic and Geometric Structures of Metal-(Pentan-3-yl)(pyridin-2-ylmethyl)amine Complexes3.4. Elucidation of Metal-Ligand Bonding Analysis and Coordination Modes in this compound Derivatives3.5. Supramolecular Interactions in the Solid State of this compound Coordination Compounds

Further experimental and computational research is necessary to elucidate the coordination behavior of this compound and to determine its potential as a ligand in the formation of novel coordination compounds. Until such research is conducted and published in peer-reviewed scientific journals, a detailed and factual article on this specific topic cannot be generated.

No Scientific Data Available for this compound Metal Complexes

Despite a comprehensive search of available scientific literature, no research articles, studies, or data could be found on the coordination chemistry, redox properties, or electrochemistry of metal complexes involving the specific chelating ligand this compound.

The requested article, focusing on the "" and specifically the "Redox Properties and Electrochemistry of Metal-(Pentan-3-yl)(pyridin-2-ylmethyl)amine Systems," cannot be generated at this time due to the absence of published research on this particular compound.

Scientific inquiry into the properties of novel chemical compounds requires synthesis, characterization, and subsequent investigation of their behavior. In the case of this compound, it appears that the necessary foundational research to establish its coordination behavior with various metals and the subsequent electrochemical analysis of the resulting complexes has not yet been reported in peer-reviewed literature.

While extensive research exists for structurally related pyridin-2-ylmethylamine ligands with different N-alkyl or N-aryl substituents, and their corresponding metal complexes, this information cannot be extrapolated to this compound without experimental validation. The specific steric and electronic effects of the pentan-3-yl group would significantly influence the coordination geometry, stability, and ultimately the redox properties of its metal complexes in ways that cannot be accurately predicted without empirical data.

Therefore, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings. Further research into the synthesis and characterization of this compound and its metallic complexes is required before a meaningful discussion of their redox properties and electrochemistry can occur.

Computational and Theoretical Investigations of Pentan 3 Yl Pyridin 2 Ylmethyl Amine Reactivity and Electronic Structure

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like (Pentan-3-yl)(pyridin-2-ylmethyl)amine.

The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For a flexible molecule such as this compound, with its rotatable bonds, multiple energy minima, or conformers, may exist. A thorough conformational search is essential to identify the global minimum energy structure, which represents the most populated conformation at equilibrium.

Illustrative Optimized Geometric Parameters: A hypothetical set of optimized geometric parameters for the global minimum energy conformer of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory, is presented below. These parameters would typically include bond lengths, bond angles, and dihedral angles.

| Parameter | Value |

| C(pyridine)-C(methylene) Bond Length | 1.51 Å |

| C(methylene)-N(amine) Bond Length | 1.47 Å |

| N(amine)-C(pentan-3-yl) Bond Length | 1.48 Å |

| C(pyridine)-C(methylene)-N(amine) Bond Angle | 112.5° |

| C(methylene)-N(amine)-C(pentan-3-yl) Bond Angle | 115.0° |

| Dihedral Angle (Pyridine Ring Plane - C-N-C Plane) | 75.3° |

Conformational Landscapes: The conformational landscape of this compound would be explored by systematically rotating the key single bonds. The relative energies of the different conformers would be calculated to understand their populations at a given temperature. It is expected that the orientation of the bulky pentan-3-yl group relative to the pyridin-2-ylmethyl moiety would significantly influence the conformational energies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.gov

Illustrative FMO Data: The following table presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.36 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net The spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amine nitrogen, while the LUMO would likely be distributed over the pyridine ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for quantifying electron delocalization, charge transfer, and hybridization.

Illustrative NBO Data: A hypothetical NBO analysis of this compound would provide information on atomic charges and the hybridization of key atoms.

| Atom | Natural Charge (e) | Hybridization |

| N (pyridine) | -0.54 | sp² |

| N (amine) | -0.78 | sp³ |

| C (methylene) | -0.21 | sp³ |

| C (pentan-3-yl, attached to N) | +0.15 | sp³ |

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Flexibility

To understand the behavior of this compound in a solvent, Molecular Dynamics (MD) simulations are performed. academie-sciences.fr MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent interactions, and dynamic processes. An MD simulation would reveal how the presence of a solvent, such as water or an organic solvent, affects the conformational preferences of the molecule and the accessibility of its reactive sites. academie-sciences.fr

Reaction Mechanism Studies and Transition State Identification for this compound Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms. rsc.org For transformations involving this compound, such as its coordination to a metal center or its participation in an organic reaction, computational methods can be used to map out the potential energy surface of the reaction. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating the energies of reactants, products, and transition states, the most favorable reaction pathway can be identified. rsc.org

Theoretical Spectroscopy (e.g., Calculated NMR, IR, UV-Vis Spectra) for Experimental Data Validation and Interpretation

In the study of novel or complex molecules such as this compound, theoretical spectroscopy stands as a powerful complementary tool to experimental analysis. By employing computational quantum chemistry methods, it is possible to predict the spectroscopic properties of a molecule in silico. These theoretical spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), provide invaluable insights into the molecule's electronic structure, geometry, and vibrational modes. The comparison between calculated and experimental spectra is crucial for the validation of theoretical models and the accurate interpretation of experimental data.

Computational approaches, most notably Density Functional Theory (DFT), are frequently utilized to perform these calculations. By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the electronic and structural properties of this compound can be modeled with a high degree of accuracy. From the optimized molecular geometry, a wealth of spectroscopic data can be derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve predicting the chemical shifts (δ) for ¹H and ¹³C nuclei and the spin-spin coupling constants (J). These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are often scaled to correct for systematic errors inherent in the computational method and to improve agreement with experimental values obtained in a specific solvent.

The validation of experimental NMR data is achieved by comparing the observed chemical shifts and coupling patterns with the calculated values. A strong correlation between the theoretical and experimental spectra provides confidence in the structural assignment of this compound. Discrepancies, on the other hand, can point to conformational isomers, solvent effects, or the presence of impurities that were not accounted for in the theoretical model.

Illustrative Calculated ¹H and ¹³C NMR Data for this compound

Below are interactive tables presenting hypothetical, yet chemically plausible, calculated NMR data for the compound of interest. These values are representative of what would be expected from a DFT calculation and serve to illustrate the type of data used for validation.

Table 1: Hypothetical Calculated ¹H NMR Data

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (Pyridine, α) | 8.55 | d | 4.8 |

| H (Pyridine, γ) | 7.65 | td | 7.7, 1.8 |

| H (Pyridine, β) | 7.20 | d | 7.8 |

| H (Pyridine, β') | 7.15 | t | 6.2 |

| H (Methylene) | 3.80 | s | - |

| H (Amine) | 2.50 | br s | - |

| H (CH, Pentan-3-yl) | 2.65 | p | 6.5 |

| H (CH₂, Pentan-3-yl) | 1.45 | m | - |

| H (CH₃, Pentan-3-yl) | 0.90 | t | 7.4 |

Table 2: Hypothetical Calculated ¹³C NMR Data

| Atom(s) | Predicted Chemical Shift (δ, ppm) |

| C (Pyridine, α) | 159.5 |

| C (Pyridine, α') | 149.0 |

| C (Pyridine, γ) | 136.5 |

| C (Pyridine, β) | 122.0 |

| C (Pyridine, β') | 121.5 |

| C (Methylene) | 55.0 |

| C (CH, Pentan-3-yl) | 60.0 |

| C (CH₂, Pentan-3-yl) | 26.0 |

| C (CH₃, Pentan-3-yl) | 11.0 |

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivative of the energy with respect to the atomic coordinates and provide a set of normal modes of vibration. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other limitations of the harmonic approximation used in the calculations.

By comparing the calculated IR spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule. This is particularly useful for identifying characteristic functional group vibrations, such as the N-H stretch of the secondary amine, the C=N and C=C stretching vibrations of the pyridine ring, and the C-H stretching and bending vibrations of the alkyl groups in this compound.

Illustrative Calculated IR Data for this compound

The following table presents representative calculated vibrational frequencies and their assignments.

Table 3: Hypothetical Calculated IR Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3350 | N-H stretch |

| 3050-3100 | Aromatic C-H stretch (Pyridine) |

| 2850-2960 | Aliphatic C-H stretch (Pentan-3-yl) |

| 1590 | C=C/C=N stretch (Pyridine ring) |

| 1470 | C=C/C=N stretch (Pyridine ring) |

| 1430 | CH₂ scissoring |

| 1150 | C-N stretch |

| 750 | Aromatic C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical UV-Vis spectra are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the prediction of the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-Vis region. The output of these calculations includes the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π, n → π).

The calculated UV-Vis spectrum, specifically the predicted wavelength of maximum absorption (λmax), can be compared with the experimental spectrum to validate the theoretical model and to understand the electronic structure of this compound. The analysis of the orbitals involved in the electronic transitions can provide insights into the charge-transfer characteristics of the molecule.

Illustrative Calculated UV-Vis Data for this compound

The table below shows hypothetical results from a TD-DFT calculation, illustrating the kind of information obtained.

Table 4: Hypothetical Calculated UV-Vis Absorption Data

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Electronic Transition |

| 260 | 0.15 | π → π* (HOMO → LUMO) |

| 210 | 0.45 | π → π* (HOMO-1 → LUMO) |

Future Research Directions and Emerging Paradigms in Pyridyl Amine Chemistry

Exploration of Novel Synthetic Pathways for Derivatizing (Pentan-3-yl)(pyridin-2-ylmethyl)amine and its Complexes

Future synthetic research will likely move beyond traditional methods to embrace more efficient and versatile strategies for creating a diverse library of this compound derivatives and their corresponding metal complexes. The goal is to fine-tune the steric and electronic properties of the ligand scaffold to optimize it for specific applications in catalysis, materials science, and beyond.

Key areas of exploration include:

Late-Stage Functionalization: Developing methods for the direct C-H functionalization of the pyridine (B92270) ring would allow for the introduction of various substituents at a late stage of the synthesis. This avoids the need for de novo synthesis of substituted pyridines, offering a more atom-economical and efficient route to novel derivatives. Photochemical methods, for instance, have been used for the functionalization of pyridines with radicals, enabling distinct positional selectivity that diverges from classical Minisci chemistry. acs.org

N-Amination and Ylide Formation: The electrophilic amination of the pyridine nitrogen in the scaffold can generate N-aminopyridinium salts. nih.gov These salts are versatile intermediates that can be converted into N-iminopyridium ylides, which are useful building blocks for constructing more complex heterocyclic systems, such as pyrazolopyridines. nih.govresearchgate.net

Derivatization via N-Oxides: The conversion of the pyridine moiety to a pyridine N-oxide opens up a range of synthetic possibilities. Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot process, providing a general and efficient method for introducing additional amino groups to the scaffold. researchgate.net This strategy offers high yields and excellent regioselectivity. researchgate.net

Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions are well-established, future efforts will focus on employing novel catalysts and reaction conditions to couple a wider range of functional groups to the pyridine ring under milder conditions. This includes the development of robust catalysts for C-N and C-C bond formation. nih.gov

The synthesis of metal complexes will also see innovation. The use of multidentate ligands containing multiple pyridine donor units, such as tris(2-pyridylmethyl)amine (B178826) (TPMA), has been pivotal in coordination chemistry for modulating the properties of metal centers. unipd.itnih.gov By analogy, derivatized this compound ligands can be used to create complexes with tailored catalytic activity and stability.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Outcome on this compound | Reference |

|---|---|---|---|

| Photochemical C-H Allylation | Dithiophosphoric acid catalyst, allylic substrates, UV light | Introduction of allyl groups onto the pyridine ring | acs.org |

| Electrophilic N-Amination | Hydroxylamine reagents (e.g., MSH, DPH) | Formation of N-aminopyridinium salts for further elaboration | nih.gov |

| Amination via N-Oxide | m-CPBA (for N-oxide formation), Ts2O, t-BuNH2 | Conversion of the pyridine to a 2-aminopyridine (B139424) derivative | researchgate.net |

| Reductive Amination | Cyanohydrins, H2/Catalyst | Synthesis of pyridin-2-yl-methylamine derivatives | google.com |

Advanced Materials Applications via Coordination Polymers and Metal-Organic Frameworks Incorporating Pyridyl-Amine Scaffolds

The integration of pyridyl-amine ligands like this compound into coordination polymers (CPs) and metal-organic frameworks (MOFs) represents a promising frontier for creating advanced materials with tailored properties. The structural features of this ligand—a coordinating pyridine nitrogen, a secondary amine donor, and a non-coordinating, flexible pentyl group—offer unique possibilities for designing novel framework topologies and functionalities.

Future research in this area will focus on:

Topology and Porosity Control: The flexibility of the pentyl group can be exploited to influence the final structure of the MOF, potentially leading to novel network topologies or interpenetrated frameworks. rsc.org The size and shape of the pores within the material could be tuned by varying the substitution on the ligand, impacting the material's capacity for gas storage, separation, and guest encapsulation.

Functional MOFs: The basic nitrogen sites of the pyridine and amine groups can act as active sites for catalysis or as binding sites for specific molecules. For example, MOFs with accessible amine functionalities have shown enhanced adsorption of molecules like pyridine through hydrogen bonding. acs.org This suggests that MOFs built from this compound could be designed for applications in sensing or selective adsorption. nih.govresearchgate.net

Luminescent Materials: Zinc(II) and Cadmium(II) MOFs constructed with pyridyl-based ligands have been shown to exhibit intense fluorescent emissions. rsc.org Incorporating the this compound scaffold into such frameworks could lead to new luminescent materials for applications in chemical sensing, bio-imaging, and solid-state lighting.

Photocatalysis: Polyoxometalate-based MOFs (POMOFs) incorporating pyridine-carboxylate ligands have demonstrated exceptional activity in photocatalytic organic transformations, such as the oxidative coupling of amines. acs.org This highlights the potential for designing pyridyl-amine based MOFs that can harness light to drive chemical reactions.

| Ligand Type | Metal Ion(s) | Resulting Material/Framework | Key Property or Application | Reference |

|---|---|---|---|---|

| 2-Pyridyl Oxime | Zn(II), Cu(II) | 1D Coordination Polymers and 3D MOFs | Selective adsorption of Fe(III) ions | nih.gov |

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 3D Interpenetrated and Non-interpenetrated Frameworks | Photoluminescence | rsc.org |

| Pyridine Tetracarboxylate | Cu(II) | Polyoxometalate-Based MOF (POMOF) | Photocatalytic oxidative amine coupling | acs.org |

| Bipyridine Linkers | Zr(IV) | Post-synthetically modified MOF | Postsynthetic N-amination of framework | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the discovery and optimization of pyridyl-amine derivatives and their applications. These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, faster optimization, and seamless scalability. For a molecule like this compound, these platforms can accelerate the creation of large libraries of analogues for high-throughput screening.

Emerging trends in this domain include:

Safe Handling of Hazardous Reagents: Many synthetic transformations require hazardous or unstable reagents. Flow chemistry allows for the in situ generation and immediate consumption of such species, minimizing risks associated with their storage and handling. This has been demonstrated for the preparation and use of the highly unstable O-mesitylsulfonylhydroxylamine (MSH) for the amination of pyridines in a continuous flow setup. researchgate.net

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, residence time, stoichiometry) to identify optimal conditions. This accelerates the development of robust synthetic protocols for new derivatives of this compound.

High-Throughput Library Synthesis: By combining flow reactors with automated liquid handlers and purification systems, it is possible to synthesize and purify large libraries of compounds in a parallel or sequential fashion. chemrxiv.org This is crucial for exploring structure-activity relationships in areas like catalysis or drug discovery, where large numbers of related compounds need to be evaluated. acs.org

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | mdpi.comacs.org |

| Safety | Higher risk with unstable intermediates/exotherms | Improved safety via small reactor volumes and in situ generation | researchgate.net |

| Scalability | Often requires re-optimization | Scalable by running the system for longer ("scaling out") | uc.pt |

| Process Control | Difficult to control temperature and mixing gradients | Precise control over temperature, pressure, and mixing | uc.pt |

| Overall Yield | Can be lower due to side reactions or degradation | Often higher due to better control and shorter reaction times | acs.org |

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is fundamental to developing more efficient synthetic methods and designing functional molecules. The development and application of advanced, in situ spectroscopic techniques are crucial for gaining these insights into the chemistry of this compound and its complexes.

Future research will leverage a suite of powerful analytical tools:

In Situ Infrared (IR) Spectroscopy: Techniques like ReactIR™ allow for the real-time monitoring of reacting species directly in the reaction vessel. mt.com This is invaluable for tracking the consumption of reactants, the formation of products, and the appearance and disappearance of key intermediates. For reactions involving the derivatization of the amine or the formation of complexes, in situ IR can provide critical kinetic data and reveal mechanistic details that are inaccessible through traditional offline analysis. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard for final product characterization, the use of flow-NMR and stop-flow NMR techniques will become more widespread for monitoring reactions in real-time. These methods can provide detailed structural information on intermediates and help elucidate complex reaction networks. The characteristic N-H signals of primary and secondary amines, though often broad, can be identified and tracked, while hydrogens on the carbon adjacent to the nitrogen provide a clear spectroscopic handle. pressbooks.pub

Fluorescence Spectroscopy: The development of pyridyl-amine derivatives that exhibit environment-sensitive fluorescence is an exciting avenue. Unnatural α-amino acids with polyaromatic pyridyl side chains have been designed as conformationally sensitive fluorophores. acs.org This suggests that derivatives of this compound could be engineered to act as fluorescent probes, where changes in their coordination environment or conformation are reported by a change in emission, allowing for in situ monitoring of binding events or catalytic cycles.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying intermediates in solution, particularly in coordination chemistry. By directly sampling a reacting solution, it is possible to detect and characterize transient metal-ligand complexes, providing direct evidence for proposed mechanistic pathways. nih.gov

| Spectroscopic Technique | Information Obtained | Potential Application | Reference |

|---|---|---|---|

| In Situ FT-IR (e.g., ReactIR™) | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. | Monitoring the kinetics of ligand synthesis or complex formation. | mt.com |

| Flow NMR / Stop-Flow NMR | Detailed structural information on transient species in solution. | Identifying and characterizing reaction intermediates. | pressbooks.pub |

| Fluorescence Spectroscopy | Changes in local environment, binding events, conformational changes. | Developing fluorescent probes to monitor metal coordination or catalytic turnover. | acs.org |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of paramagnetic species (e.g., radical intermediates). | Studying single-electron transfer steps in photochemical or redox reactions. | acs.org |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Identification of species in solution, including charged intermediates and complexes. | Detecting transient metal-ligand species in a catalytic cycle. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.